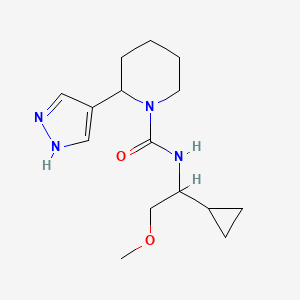
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA transaminase leads to an increase in GABA levels in the brain, which can have a range of effects on neuronal activity and behavior.
作用机制
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in GABA levels in the brain, which can have a range of effects on neuronal activity and behavior. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.
Biochemical and Physiological Effects
The increase in GABA levels in the brain resulting from this compound administration can have a range of effects on neuronal activity and behavior. GABA is known to play a crucial role in regulating neuronal activity in the brain, and an increase in GABA levels can lead to a reduction in neuronal excitability and a decrease in the release of other neurotransmitters such as dopamine and serotonin.
实验室实验的优点和局限性
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it an ideal tool for studying the effects of GABA on neuronal activity and behavior. However, there are also limitations to the use of this compound in laboratory experiments. It is a highly specialized compound that requires a high level of expertise in organic chemistry to synthesize, and it can be expensive to obtain.
未来方向
There are several potential future directions for research on N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide. One area of interest is the development of new and more efficient synthesis methods for this compound. Another area of interest is the exploration of the therapeutic potential of this compound for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on neuronal activity and behavior.
合成方法
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis of this compound typically involves the use of specialized equipment and techniques, and requires a high level of expertise in organic chemistry.
科学研究应用
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been the subject of extensive research in the field of neuroscience, with a particular focus on its potential therapeutic applications for the treatment of various neurological and psychiatric disorders. Studies have shown that inhibition of GABA transaminase by this compound can lead to an increase in GABA levels in the brain, which can have a range of effects on neuronal activity and behavior.
属性
IUPAC Name |
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-21-10-13(11-5-6-11)18-15(20)19-7-3-2-4-14(19)12-8-16-17-9-12/h8-9,11,13-14H,2-7,10H2,1H3,(H,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFXYMCEFFRPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)NC(=O)N2CCCCC2C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

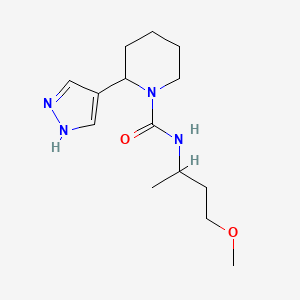
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643032.png)
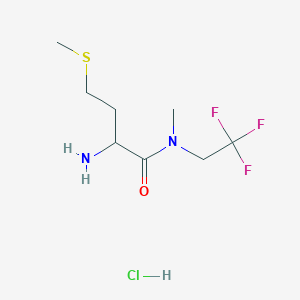
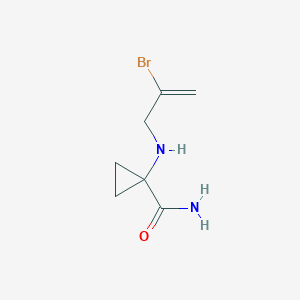
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643046.png)
![N-[[3-(propan-2-ylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643057.png)

![2-Amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride](/img/structure/B7643064.png)
![[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride](/img/structure/B7643071.png)
![N-[2-(3-ethoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643102.png)
![N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643108.png)
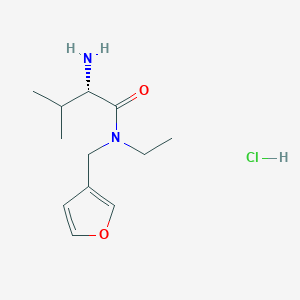
![2-(cyclopropylamino)-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B7643120.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(4-propan-2-yloxycyclohexyl)urea](/img/structure/B7643125.png)